molecular formula C16H12ClN5OS2 B11398341 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11398341
M. Wt: 389.9 g/mol
InChI Key: UOFBKVNTLPGRMO-UHFFFAOYSA-N
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Description

5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole, thiophene, and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the thiophene and oxadiazole moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Biology and Medicine

In biology and medicine, 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole, thiophene, and oxadiazole derivatives. Examples are:

  • 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole
  • 3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

What sets 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler compounds.

Properties

Molecular Formula

C16H12ClN5OS2

Molecular Weight

389.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN5OS2/c1-22-15(10-4-6-11(17)7-5-10)19-20-16(22)25-9-13-18-14(21-23-13)12-3-2-8-24-12/h2-8H,9H2,1H3

InChI Key

UOFBKVNTLPGRMO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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